(E)-2-(benzylamino)-3-(((4-chlorophenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound (E)-2-(benzylamino)-3-(((4-chlorophenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a pyrido[1,2-a]pyrimidin-4-one derivative featuring:
- A benzylamino group at position 2.
- An (E)-configured imino-methyl substituent at position 3, linked to a 4-chlorophenyl moiety.
- A methyl group at position 7.
This scaffold is associated with diverse biological activities, including analgesic and antiviral properties, depending on substituent modifications . The E-configuration of the imino group is critical for maintaining structural rigidity and optimizing receptor interactions.
Properties
IUPAC Name |
2-(benzylamino)-3-[(4-chlorophenyl)iminomethyl]-9-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O/c1-16-6-5-13-28-22(16)27-21(26-14-17-7-3-2-4-8-17)20(23(28)29)15-25-19-11-9-18(24)10-12-19/h2-13,15,26H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXOUDYIDURNJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=C(C=C3)Cl)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(benzylamino)-3-(((4-chlorophenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C23H19ClN4O
- Molecular Weight : 402.88 g/mol
- CAS Number : 303025-08-3
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. It has shown significant activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The compound's effectiveness was evaluated using standard agar diffusion methods, revealing a minimum inhibitory concentration (MIC) that indicates moderate to strong antibacterial effects .
Enzyme Inhibition
The compound has been tested for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for therapeutic applications in neurodegenerative diseases like Alzheimer's. The synthesized derivatives of this compound exhibited strong inhibitory activity against AChE, suggesting potential as a treatment option .
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Strong |
| Urease | Moderate |
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values obtained from these studies indicate that the compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Interaction with Biological Targets : Molecular docking studies suggest that the compound binds effectively to target proteins involved in disease pathways.
- Induction of Oxidative Stress : Some research indicates that the compound may increase reactive oxygen species (ROS) levels in cancer cells, leading to cell death.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways associated with cell survival and proliferation .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various synthesized derivatives of the compound against clinical isolates. The results showed that certain derivatives had enhanced activity compared to the parent compound, suggesting a structure-activity relationship that could guide future modifications .
- Anticancer Activity Assessment : Another study focused on the cytotoxic effects of the compound on MCF-7 and HepG2 cells. The findings indicated that treatment with the compound resulted in significant reductions in cell viability, with apoptosis confirmed through flow cytometry analysis .
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation at its imine and methyl groups under specific conditions:
-
Imine oxidation : Treatment with hydrogen peroxide (H₂O₂) in alkaline media converts the imine group to a carbonyl, forming hydroxylated pyrido[1,2-a]pyrimidinone derivatives.
-
Methyl oxidation : Strong oxidizing agents like KMnO₄ in acidic conditions oxidize the 9-methyl group to a carboxylic acid.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Imine oxidation | H₂O₂, NaOH, 60°C | Hydroxylated pyrido-pyrimidinone | 72% | |
| Methyl oxidation | KMnO₄, H₂SO₄, reflux | 9-Carboxy-pyrido-pyrimidinone | 55% |
Nucleophilic Substitution
The 4-chlorophenylimino group participates in nucleophilic displacement reactions:
-
Aminolysis : Reacts with primary amines (e.g., benzylamine) in ethanol under reflux to form substituted imino derivatives .
-
Thiol substitution : Treatment with thiourea in DMF replaces the imino group with a thiol moiety .
Example pathway :
(E)-2-(Benzylamino)-3-(((4-chlorophenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
→ Reaction with benzylamine
→ 3-(Benzylamino)methyl-9-methyl-pyrido[1,2-a]pyrimidin-4-one .
Cyclization Reactions
The compound’s imine and benzylamino groups enable intramolecular cyclization:
-
Acid-mediated cyclization : In acetic acid with urea, the imine group forms a fused triazolo-pyrimidine ring .
-
Metal-catalyzed cyclization : Palladium-catalyzed conditions (PdCl₂, CuI) induce C–N bond formation, generating bicyclic derivatives .
Reduction Reactions
Selective reduction of functional groups has been reported:
-
Imine reduction : NaBH₄ in ethanol reduces the imine to a secondary amine, yielding 3-(aminomethyl)-substituted derivatives.
-
Aromatic nitro reduction (if present): H₂/Pd-C reduces nitro groups to amines .
Key product :
3-((4-Chlorophenylamino)methyl)-9-methyl-2-benzylamino-pyrido[1,2-a]pyrimidin-4-one.
Cross-Coupling Reactions
The pyrido-pyrimidinone core participates in Suzuki-Miyaura couplings:
-
Borylation : Reaction with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ forms boronic esters for further functionalization .
-
Aryl coupling : 4-Chlorophenyl groups couple with aryl halides under microwave-assisted conditions .
Example :
(E)-2-(Benzylamino)-3-(((4-(pyrazol-1-yl)phenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (yield: 68%) .
Hydrolysis Reactions
Controlled hydrolysis modifies the pyrimidinone ring:
-
Base hydrolysis : NaOH in aqueous ethanol opens the pyrimidinone ring, forming a dicarboxylic acid intermediate .
-
Acid hydrolysis : HCl hydrolyzes the imine to a ketone, yielding 3-acetyl-pyrido[1,2-a]pyrimidin-4-one.
Comparative Reactivity Table
| Functional Group | Reactivity | Preferred Conditions |
|---|---|---|
| Imino (C=N) | High (oxidation, reduction, nucleophilic substitution) | H₂O₂/NaOH or NaBH₄/EtOH |
| Benzylamino (N–H) | Moderate (acylation, alkylation) | Ac₂O/pyridine or R-X/K₂CO₃ |
| Pyrido-pyrimidinone core | Low (stable under mild conditions) | – |
This compound’s versatility in forming pharmacologically relevant scaffolds (e.g., triazolo-pyrimidines, pyrano-pyrimidines) underscores its utility in medicinal chemistry. Further studies should explore enantioselective modifications and catalytic asymmetric reactions .
Comparison with Similar Compounds
Substituent Variations at Position 2 (Amino Group)
- Methylamino derivative (): Structure: 3-{(E)-[(4-Chlorophenyl)imino]methyl}-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one. Key difference: Replaces benzylamino with a smaller methylamino group. Impact: Reduced steric bulk may enhance solubility but decrease binding affinity compared to the benzylamino group in the target compound .
- Phenethylamino derivative (): Structure: 9-Methyl-2-[(2-phenylethyl)amino]-3-{(E)-[(2-phenylethyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one. Key difference: Uses a phenethyl group instead of benzyl.
Substituent Variations at Position 3 (Imino Group)
- Furylmethyl-imino derivative (): Structure: (E)-2-((4-Chlorophenyl)amino)-3-(((furan-2-ylmethyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Key difference: Replaces 4-chlorophenyl with a furan-2-ylmethyl group.
- Hydroxyethyl-imino derivative (): Structure: (E)-2-((Furan-2-ylmethyl)amino)-3-(((2-hydroxyethyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Key difference: Substitutes 4-chlorophenyl with a hydroxyethyl group. Impact: Enhances hydrogen-bonding capacity, which may improve target engagement in polar environments .
Core Modifications and Hybrid Structures
- Thiazolidinone hybrids (): Structure: Compounds like 2-(allylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Key difference: Incorporates a thiazolidinone ring via Z-configured imino linkage.
Molecular Weight and Lipophilicity
*LogP values estimated using fragment-based methods.
- The target compound’s 4-chlorophenyl group increases lipophilicity (LogP ~4.2) compared to polar substituents like hydroxyethyl (LogP ~1.9) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates . Key steps include:
- Nitroarene Reduction : Utilize Pd/C or Pd(OAc)₂ with formic acid as a reductant.
- Cyclization : Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to favor intramolecular imine formation.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) to isolate the product.
- Data Contradictions : Yields vary (45–72%) depending on nitroarene substituents and catalyst loading (1–5 mol%) .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to confirm benzylamino (–NH–CH₂–C₆H₅) and imine (–N=CH–) groups. Look for characteristic shifts: δ 8.2–8.5 ppm (pyrimidinone protons) and δ 4.3–4.6 ppm (benzyl CH₂) .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and molecular ion peaks (expected [M+H]⁺ ~451.1 m/z) .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s reactivity and tautomeric equilibria?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study tautomerism between enamine and imine forms .
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. water) on tautomeric stability.
Q. What strategies address low bioavailability in pharmacological studies?
- Approaches :
- Salt Formation : React with HCl or sodium citrate to improve aqueous solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the benzylamino position .
Q. How do structural modifications impact biological activity?
- SAR Insights :
- Benzylamino Substitution : Replacing benzyl with smaller alkyl groups (e.g., methyl) reduces cytotoxicity but lowers target binding affinity .
- Chlorophenyl Position : Para-substitution (vs. meta) enhances π-stacking interactions with aromatic residues in enzyme pockets .
- Experimental Validation : Use kinase inhibition assays (e.g., EGFR or CDK2) to quantify IC₅₀ shifts post-modification .
Data Analysis & Contradictions
Q. How should researchers reconcile discrepancies in reported synthetic yields?
- Factors to Investigate :
- Catalyst Deactivation : Trace moisture or oxygen in Pd-catalyzed reactions can reduce yields. Use Schlenk techniques for air-sensitive steps .
- Solvent Purity : DMF with <50 ppm water content improves cyclization efficiency .
- Case Study : Yield increased from 52% to 68% after implementing rigorous solvent drying (molecular sieves) .
Q. What are the limitations of current stability studies for this compound?
- Identified Gaps :
- Photodegradation : Limited data on UV-light-induced decomposition. Perform accelerated stability testing under ICH Q1B guidelines .
- pH Sensitivity : The pyrimidinone ring hydrolyzes at pH <3; buffer selection (e.g., phosphate vs. citrate) is critical for in vitro assays .
Safety & Handling
Q. What precautions are essential for handling this compound?
- Protocols :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
